molecular formula C8H8BN3O2 B14091130 (2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid

(2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14091130
M. Wt: 188.98 g/mol
InChI Key: GEVNBTSXGAFVNB-UHFFFAOYSA-N
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Description

(2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that contains both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the coupling of an imidazole derivative with a pyridine derivative, followed by the introduction of the boronic acid group. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. The reaction conditions often include a base such as potassium carbonate, a palladium catalyst like palladium(II) acetate, and a solvent such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.

    Reduction: The imidazole and pyridine rings can participate in reduction reactions under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronate esters, while nucleophilic substitution can result in the formation of various substituted derivatives .

Scientific Research Applications

(2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The imidazole and pyridine rings can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2-(1H-Imidazol-2-yl)pyridine: This compound contains a similar imidazole-pyridine structure but lacks the boronic acid group.

    Pyridine-4-boronic acid: This compound contains the boronic acid group attached to a pyridine ring but lacks the imidazole moiety.

Uniqueness

(2-(1H-Imidazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the imidazole and pyridine rings along with the boronic acid group. This combination of functional groups provides the compound with versatile reactivity and binding properties, making it valuable in various chemical and biological applications[6][6].

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(2-imidazol-1-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6,13-14H

InChI Key

GEVNBTSXGAFVNB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2C=CN=C2)(O)O

Origin of Product

United States

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